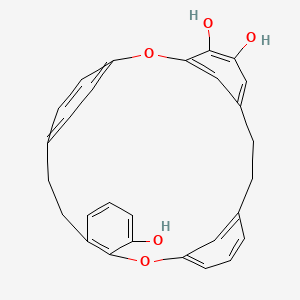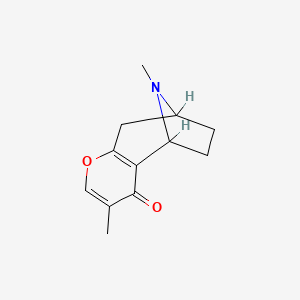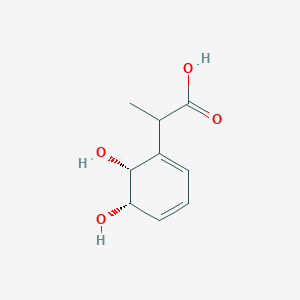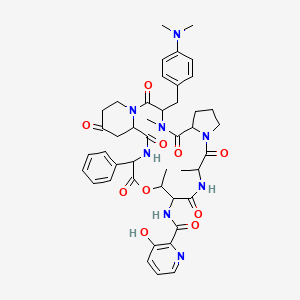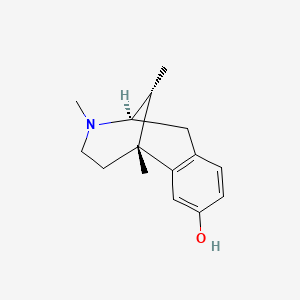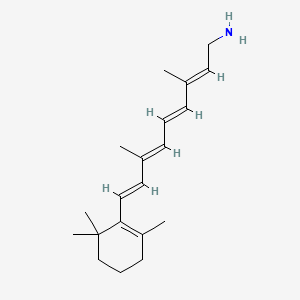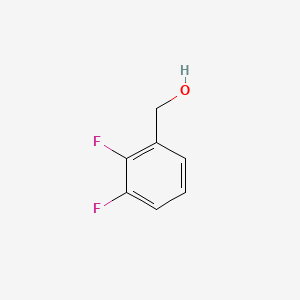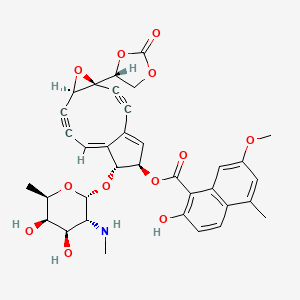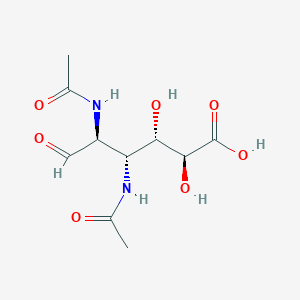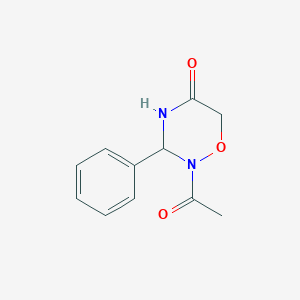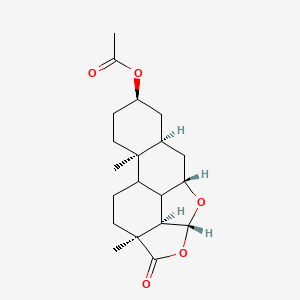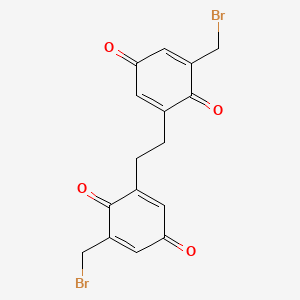![molecular formula C22H30O6 B1204029 [(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B1204029.png)
[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate is a natural product found in Euphorbia triangularis, Euphorbia fischeriana, and other organisms with data available.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
A study by Schwenter and Vogel (2000) presents an approach to the asymmetric synthesis of long-chain polyols, which are derivatives of the specified compound. Their work involves the Sharpless asymmetric dihydroxylation and explores various combinations of reductions and reactions to obtain diastereomeric pentadeca octols and analogues with high selectivity (Schwenter & Vogel, 2000).
Enantiocontrolled Synthesis
Gupta, Harland, and Stoodley (1984) describe an enantiocontrolled synthesis process related to the compound, focusing on forming the tetracyclic carbon skeleton via a Diels-Alder strategy. This work highlights the regioselective and stereoselective aspects in the synthesis of complex organic compounds (Gupta, Harland, & Stoodley, 1984).
Enzyme-Catalyzed Stereoselective Synthesis
Gümüş and Tanyeli (2010) conducted research on enzymatic resolution to produce enantiomerically enriched compounds, leading to the synthesis of novel carbasugar derivatives. This study showcases the application of enzymes in the stereoselective synthesis of complex molecules (Gümüş & Tanyeli, 2010).
Stereochemistry in Hydroxylation Reactions
Ianelli et al. (1995) explored the stereochemistry of hydroxylation reactions on polycyclic pyrans, which are structurally related to the compound . Their study provides insights into the configurations and stereoselective reactions in complex organic synthesis (Ianelli et al., 1995).
Oxetane Formation and Cyclization
Mosimann and Vogel (2000) investigated the formation of oxetane and cyclization reactions in compounds structurally related to the specified chemical. This research contributes to the understanding of complex reaction mechanisms in organic chemistry (Mosimann & Vogel, 2000).
Cyclization and Rearrangements in Diterpenoids
Ungur et al. (1988) studied the cyclization and rearrangements in diterpenoids, which are closely related to the compound . Their work delves into the structural transformations during dehydration reactions, contributing to the field of terpenoid chemistry (Ungur et al., 1988).
Propiedades
Nombre del producto |
[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate |
|---|---|
Fórmula molecular |
C22H30O6 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate |
InChI |
InChI=1S/C22H30O6/c1-11-6-16-20(26,18(11)25)9-14(10-23)7-15-17-19(4,5)21(17,28-13(3)24)8-12(2)22(15,16)27/h6-7,12,15-17,23,26-27H,8-10H2,1-5H3/t12?,15-,16?,17?,20+,21?,22?/m0/s1 |
Clave InChI |
BOJKFRKNLSCGHY-UMJKPZNRSA-N |
SMILES isomérico |
CC1CC2(C(C2(C)C)[C@H]3C1(C4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C |
SMILES canónico |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C |
Sinónimos |
12-deoxyphorbol 13-acetate prostratin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



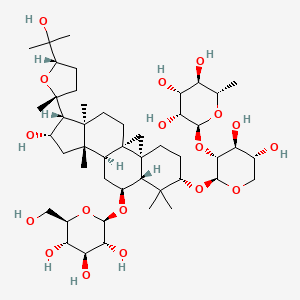
![(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one](/img/structure/B1203950.png)
